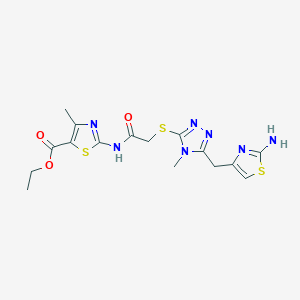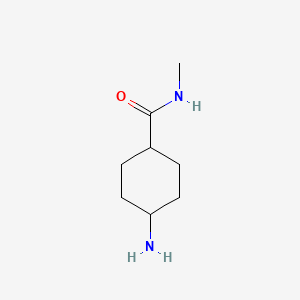![molecular formula C13H17N3O B2864313 N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide CAS No. 2411317-98-9](/img/structure/B2864313.png)
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). AZD9291 has shown promising results in preclinical and clinical studies, and its unique chemical structure and mechanism of action make it a potential candidate for overcoming drug resistance in NSCLC patients.
Wirkmechanismus
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide works by irreversibly binding to the mutated EGFR tyrosine kinase, inhibiting its activity and preventing the downstream signaling pathways that promote cancer cell growth and survival. The drug has been shown to be highly selective for mutated EGFR, with minimal activity against wild-type EGFR.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of NSCLC, with a high degree of selectivity for mutated EGFR. The drug has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In clinical trials, this compound has been shown to induce tumor regression in a significant proportion of patients, with a manageable toxicity profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide is its specificity for mutated EGFR, which makes it a valuable tool for studying the role of EGFR signaling in cancer cell growth and survival. However, the irreversibility of its binding to EGFR may limit its use in certain experimental settings, and its high cost may also be a limiting factor for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide. One area of focus is the identification of biomarkers that can predict response to the drug, which could help to guide patient selection and improve treatment outcomes. Another area of interest is the development of combination therapies that can enhance the efficacy of this compound and overcome resistance mechanisms. Additionally, further studies are needed to better understand the long-term safety and efficacy of this compound, particularly in patients with advanced NSCLC.
Synthesemethoden
The synthesis of N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide involves several steps, including the preparation of the pyridine and azetidine intermediates, followed by the coupling of these intermediates with prop-2-enamide. The final product is obtained through a series of purification and isolation steps, resulting in a white solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide has been extensively studied in preclinical and clinical settings, and its efficacy and safety have been evaluated in several clinical trials. The drug has been shown to be effective in patients with EGFR-mutant NSCLC who have developed resistance to first- and second-generation EGFR TKIs. This compound has also been shown to have a favorable safety profile, with manageable side effects.
Eigenschaften
IUPAC Name |
N-[2-[6-(azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-13(17)14-7-6-11-4-5-12(15-10-11)16-8-3-9-16/h2,4-5,10H,1,3,6-9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFWIXIIIZPYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CN=C(C=C1)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)








![4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2864246.png)

![8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2864251.png)
